Furafylline

Beschreibung

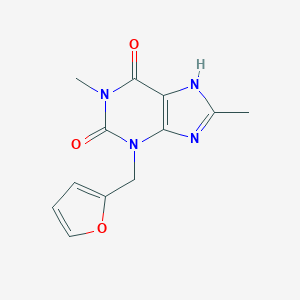

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQZGCIVHYLPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045153 | |

| Record name | 3-Furfuryl-1,8-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80288-49-9 | |

| Record name | Furafylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80288-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furfuryl-1,8-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furafylline's Mechanism of Action on CYP1A2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furafylline, a methylxanthine derivative, is a potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2). This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action, detailing the metabolic activation, covalent adduction, and kinetic parameters of this interaction. Experimental protocols for assessing CYP1A2 inhibition and quantitative data from key studies are presented to facilitate further research and application in drug development.

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a wide range of xenobiotics, including therapeutic drugs and procarcinogens.[1][2] Understanding the inhibition of CYP1A2 is paramount in predicting and avoiding drug-drug interactions. This compound has been extensively utilized as a selective in vitro tool to probe the contribution of CYP1A2 to metabolic pathways.[2] Its high potency and selectivity make it an invaluable research compound. This document elucidates the intricate mechanism through which this compound inactivates CYP1A2.

The Core Mechanism: Mechanism-Based Inactivation

This compound is classified as a mechanism-based inhibitor, also known as a "suicide substrate".[2][3] This mode of inhibition is characterized by its time- and NADPH-dependent nature, where the inhibitor is metabolically activated by the target enzyme to a reactive species that subsequently inactivates the enzyme, often through covalent binding.[1][3][4]

The inactivation of CYP1A2 by this compound proceeds through the following key steps:

-

Initial Binding: this compound binds to the active site of CYP1A2.

-

Metabolic Activation: In the presence of NADPH and molecular oxygen, CYP1A2 catalyzes the oxidation of the 8-methyl group of this compound.[5][6] This metabolic step is crucial for the subsequent inactivation.

-

Formation of a Reactive Intermediate: The oxidation of the 8-methyl group leads to the formation of a highly reactive two-electron oxidized intermediate.[5][6] Evidence suggests the formation of a novel imidazomethide intermediate.[5][6]

-

Covalent Adduction and Inactivation: The reactive intermediate partitions between two pathways: it can either react with water to form a stable, inactive 8'-methyl carbinol metabolite or it can covalently bind to a nucleophilic residue within the active site of the CYP1A2 apoprotein.[5][6] This covalent modification results in the irreversible inactivation of the enzyme.[1][4] Metabolic studies have confirmed a 1:1 stoichiometric binding of this compound to the CYP1A2 protein.[5][6][7]

The overall process is highly efficient, as indicated by low partition ratios, meaning that only a few metabolic turnovers are required for each inactivation event.[5][6]

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the mechanism of action and the logical relationship of this compound's interaction with CYP1A2.

References

- 1. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are CYP1A2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism-based inactivation of human cytochrome P450 1A2 by this compound: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Furafylline: A Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 1A2

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Furafylline, a methylxanthine derivative, is a highly potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2). Its mode of action involves a time- and NADPH-dependent process, leading to the irreversible inactivation of the enzyme through the formation of a covalent adduct. This high degree of selectivity for CYP1A2 over other major CYP450 isoforms makes this compound an invaluable tool in preclinical and clinical drug development for phenotyping studies and for investigating the contribution of CYP1A2 to the metabolism of new chemical entities. This guide provides a comprehensive overview of the selectivity of this compound, including quantitative inhibition data, detailed experimental protocols for its characterization, and a visual representation of its inhibitory mechanism and experimental workflow.

Quantitative Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for CYP1A2, with inhibitory constants in the low micromolar to nanomolar range. In contrast, its inhibitory activity against other major human CYP450 enzymes is negligible. The following tables summarize the quantitative data on the inhibition of CYP1A2 and other isoforms by this compound.

Table 1: Inhibition of Human CYP1A2 by this compound

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC₅₀ | 0.07 µM | Human Liver Microsomes | Phenacetin | [1] |

| IC₅₀ | 0.48 µM | Human Liver Microsomes | Phenacetin | [2] |

| IC₅₀ | 5.1 µM | Human Liver Microsomes | Ethoxyresorufin | [3] |

| Kᵢ (inactivation) | 3 µM | Human Liver Microsomes | Not Specified | [4] |

| Kᵢ (inactivation) | 23 µM | Human Liver Microsomes | Not Specified | [5][6][7] |

| k_inact_ (max rate of inactivation) | 0.27 min⁻¹ | Human Liver Microsomes | Not Specified | [4] |

| k_inact_ (max rate of inactivation) | 0.87 min⁻¹ | Human Liver Microsomes | Not Specified | [5][6][7] |

Table 2: Selectivity of this compound Against Other Human CYP450 Isoforms

| CYP Isoform | Inhibition | IC₅₀ | Reference |

| CYP1A1 | Not significantly inhibited | > 500 µM | [4][7] |

| CYP2A6 | Not significantly inhibited | > 500 µM | [4][7] |

| CYP2B6 | Not significantly inhibited | - | [4] |

| CYP2C8 | Not significantly inhibited | > 500 µM | [7] |

| CYP2C9(/8) | Not significantly inhibited | - | [4] |

| CYP2C19 | Not significantly inhibited | - | [4] |

| CYP2D6 | Not significantly inhibited | > 500 µM | [4][7] |

| CYP2E1 | Not significantly inhibited | - | [4] |

| CYP3A4(/5) | Not significantly inhibited | > 500 µM | [4][7] |

Mechanism of CYP1A2 Inactivation

This compound is a mechanism-based inhibitor, also known as a "suicide substrate".[4] This means that it is metabolically activated by CYP1A2 to a reactive intermediate that then covalently binds to and inactivates the enzyme.[8][9][10] The process is time-dependent and requires the presence of the cofactor NADPH.[4][5][6] The inactivation involves the oxidation of the 8-methyl group of this compound, leading to the formation of a reactive imidazomethide intermediate which then forms a 1:1 covalent adduct with the CYP1A2 protein.[8][9][10]

Figure 1: Mechanism of CYP1A2 Inactivation by this compound.

Experimental Protocols for Determining CYP1A2 Inhibition

The assessment of this compound's inhibitory activity on CYP1A2 typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP1A2 enzymes.

IC₅₀ Determination (Direct Inhibition)

This experiment determines the concentration of this compound required to inhibit 50% of CYP1A2 activity.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP1A2-specific substrate (e.g., phenacetin, caffeine, or a fluorescent probe)

-

This compound stock solution

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

LC-MS/MS or fluorescence plate reader for analysis

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the incubation buffer.

-

In a microcentrifuge tube or 96-well plate, combine HLMs, the CYP1A2 substrate, and the this compound dilution (or vehicle control).

-

Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 10-15 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite using LC-MS/MS or a fluorescence plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

-

Time-Dependent Inhibition (Mechanism-Based Inhibition)

This assay characterizes the time- and concentration-dependent inactivation of CYP1A2 by this compound.

-

Materials:

-

Same as for IC₅₀ determination.

-

-

Procedure:

-

Pre-incubation:

-

Prepare a mixture of HLMs, this compound at various concentrations (or vehicle control), and buffer.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes).

-

-

Definitive Incubation:

-

Dilute each aliquot from the pre-incubation mixture into a second incubation mixture containing a high concentration of the CYP1A2 substrate and NADPH. This dilution step is crucial to minimize further inhibition by any remaining this compound.

-

Incubate for a short, fixed period (e.g., 5-10 minutes).

-

-

Analysis:

-

Terminate the reaction and analyze for metabolite formation as described for the IC₅₀ assay.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs_) for each this compound concentration.

-

Plot k_obs_ versus the this compound concentration and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration at half-maximal inactivation (Kᵢ).

-

-

Figure 2: Experimental Workflow for Time-Dependent Inhibition Assay.

Conclusion

This compound stands out as a highly selective and potent mechanism-based inhibitor of CYP1A2. Its well-characterized inhibitory profile and the established experimental protocols for its assessment make it an indispensable chemical probe for in vitro and in vivo studies aimed at elucidating the role of CYP1A2 in drug metabolism. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

- 1. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound. | Semantic Scholar [semanticscholar.org]

- 7. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism-based inactivation of human cytochrome P450 1A2 by this compound: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

The Rise and Fall of Furafylline: A Tale of a Promising Asthma Drug and a Potent Enzyme Inhibitor

For researchers, scientists, and drug development professionals, the story of Furafylline serves as a compelling case study in drug development, highlighting the intricate dance between desired therapeutic effects and unforeseen pharmacological properties. Initially developed as a long-acting bronchodilator for asthma, its potent and selective inhibition of a key drug-metabolizing enzyme, cytochrome P450 1A2 (CYP1A2), ultimately defined its legacy in the annals of pharmacology.

Discovery and Initial Development for Asthma

This compound, chemically known as 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, emerged from research aimed at finding a more durable alternative to theophylline for the management of asthma.[1][2][3][4] As a methylxanthine derivative, its structural similarity to theophylline suggested potential as a bronchodilator. The initial developmental goal was to provide patients with a longer-lasting relief from bronchoconstriction, a hallmark of asthma.

While the specific inventors and the pharmaceutical company that spearheaded its initial development are not readily apparent in publicly available literature, the focus of early research was on its potential to relax airway smooth muscle and improve respiratory function. However, the trajectory of this compound's development took a sharp turn as its profound interaction with a critical component of human drug metabolism came to light.

Unraveling the Potent Inhibition of Cytochrome P450 1A2

The pivotal discovery that reshaped the understanding of this compound was its role as a potent and highly selective inhibitor of CYP1A2.[1][5][6][7] This enzyme, primarily found in the liver, is responsible for the metabolism of a wide range of endogenous compounds and xenobiotics, including numerous clinically important drugs.

Subsequent investigations revealed that this compound is not just a simple competitive inhibitor but a mechanism-based inactivator, also known as a "suicide inhibitor," of CYP1A2.[2][3] This means that the enzyme metabolizes this compound into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

Quantitative Analysis of CYP1A2 Inhibition

The potency of this compound's inhibition of CYP1A2 has been extensively quantified in numerous studies. The following table summarizes key quantitative data from various in vitro experiments.

| Parameter | Value | Experimental System | Reference(s) |

| IC50 | 0.07 µM | Human Liver Microsomes | [1][8] |

| Ki | 3 µM | Human Liver Microsomes | [1] |

| kinact | 0.27 min⁻¹ | Human Liver Microsomes | [1] |

| Ki | 23 µM | Human Liver Microsomes | [2][4] |

| kinact | 0.87 min⁻¹ | Human Liver Microsomes | [2][4] |

| Ki | 0.8 µM | Human Liver Microsomes | [9] |

| kinact | 0.16 min⁻¹ | Human Liver Microsomes | [9] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. kinact: The maximal rate of enzyme inactivation.

Experimental Protocols for Characterizing CYP1A2 Inhibition

The characterization of this compound as a mechanism-based inhibitor of CYP1A2 involved a series of well-defined experimental protocols.

Determination of IC50

A common method to determine the IC50 value involves incubating human liver microsomes (a source of CYP1A2) with a known CYP1A2 substrate (e.g., phenacetin) and varying concentrations of this compound. The activity of CYP1A2 is measured by quantifying the formation of the product (e.g., acetaminophen from phenacetin). The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.

Demonstration of Mechanism-Based Inhibition

To confirm mechanism-based inhibition, a pre-incubation experiment is typically performed. This involves incubating human liver microsomes with this compound in the presence of NADPH (a necessary cofactor for CYP450 activity) for a specific duration before the addition of the CYP1A2 substrate.[1] A time- and NADPH-dependent loss of enzyme activity that cannot be recovered by dilution is indicative of mechanism-based inactivation.

The workflow for such an experiment can be visualized as follows:

Determination of Ki and kinact

The kinetic parameters of mechanism-based inhibition, Ki and kinact, are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor. The data are then fitted to the Michaelis-Menten equation for enzyme inactivation.

The Signaling Pathway of CYP1A2 Inhibition

The mechanism of this compound-mediated inactivation of CYP1A2 involves its metabolic activation by the enzyme itself. The process can be summarized in the following signaling pathway:

Synthesis of this compound

The synthesis of this compound (1,8-dimethyl-3-(2'-furfuryl)methylxanthine) can be achieved through the condensation of a substituted diaminouracil with a suitable reagent. A plausible synthetic route is outlined below:

Conclusion: A Legacy of Unintended Consequences

The development of this compound is a classic example of how a drug candidate's journey can be diverted by unexpected pharmacological findings. While its initial promise as a long-acting bronchodilator for asthma was overshadowed by its potent inhibition of CYP1A2, this very property has made it an invaluable tool for in vitro studies of drug metabolism. For researchers in drug development, the story of this compound underscores the critical importance of comprehensive pharmacological profiling to identify potential drug-drug interactions and to fully understand a molecule's mechanism of action. Its legacy serves as a constant reminder that even unintended discoveries can significantly advance scientific knowledge.

References

- 1. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based inactivation of human cytochrome P450 1A2 by this compound: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound. | Semantic Scholar [semanticscholar.org]

- 5. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man. | Sigma-Aldrich [sigmaaldrich.com]

- 9. go.drugbank.com [go.drugbank.com]

A Comprehensive Pharmacological Profile of Furafylline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Furafylline, with the chemical name 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, is a methylxanthine derivative.[1][2] It was initially developed as a potential long-acting therapeutic agent for asthma, intended as an alternative to theophylline.[3][4] However, its most significant characteristic, which has defined its use in pharmacological research, is its role as a potent and highly selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2).[1][2][4][5][6] This property makes this compound an invaluable tool for in vitro and in vivo studies to elucidate the role of CYP1A2 in drug metabolism and to probe potential drug-drug interactions.[7][8] This document provides an in-depth technical overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: CYP1A2 Inactivation

This compound functions as a mechanism-based, or "suicide," inhibitor of CYP1A2.[7][8] This means the enzyme metabolically activates this compound into a reactive intermediate, which then irreversibly inactivates the enzyme. The process is characterized by its time- and NADPH-dependency.[7]

The proposed mechanism involves the following key steps:

-

This compound binds to the active site of CYP1A2.

-

The enzyme, in a standard catalytic cycle requiring NADPH and O₂, oxidizes the 8-methyl group of this compound.[8][9]

-

This oxidation generates a highly reactive imidazomethide intermediate.[9][10]

-

This intermediate then covalently binds to a nucleophilic amino acid residue within the CYP1A2 active site, forming a stable 1:1 adduct with the protein.[9][10]

-

The formation of this covalent adduct results in the irreversible inactivation of the enzyme.[8][11]

Quantitative Pharmacological Data

The interaction of this compound with CYP1A2 has been characterized by several key quantitative parameters, establishing its potency and efficiency as an inhibitor.

In Vitro Inhibition and Inactivation Parameters

The potency of this compound against human CYP1A2 has been determined in multiple studies, primarily using human liver microsomes. The reported kinetic constants, while consistently demonstrating high potency, show some variability across different studies.

| Parameter | Value | Enzyme Source | Comments | Reference(s) |

| IC₅₀ | 0.07 µM | Human Liver Microsomes | Non-competitive inhibition of phenacetin O-deethylase activity. | [1][2][5][6][12] |

| Kᵢ (inactivation) | 3 µM | Human Liver Microsomes | Kinetic constant of inactivation. | [7] |

| 23 µM | Human Liver Microsomes | Kinetic constant of inactivation. | [8][11] | |

| k_inact | 0.27 min⁻¹ | Human Liver Microsomes | Maximum rate of inactivation. | [7] |

| 0.87 min⁻¹ | Human Liver Microsomes | Maximum rate of inactivation. | [8][11] | |

| Partition Ratio | ~3 - 6 | Human Liver Microsomes | Number of metabolic turnovers per inactivation event. | [8][11] |

| 5.0 - 7.6 | Expressed CYP1A2 | A low ratio indicates high efficiency of inactivation. | [9] |

Isoform Selectivity

A critical feature of this compound for research applications is its high selectivity for CYP1A2 over other major human P450 isoforms.

| CYP Isoform | Effect | Reference(s) |

| CYP1A1 | No significant inhibition. | [1][2][7] |

| CYP2A6 | No significant inhibition. | [7] |

| CYP2B6 | No significant inhibition. | [7] |

| CYP2C family | Very little to no effect. | [1][2][6][7] |

| CYP2D6 | Very little to no effect. | [1][2][7] |

| CYP2E1 | No significant inhibition. | [7] |

| CYP3A4/5 | Very little to no effect. | [5][6][7] |

Note: A significant species difference exists; this compound inhibits the rat orthologue of CYP1A2 only at concentrations approximately 1000-times higher than those required for the human enzyme.[1][2]

Pharmacokinetic Profile

Despite its initial development as a long-acting bronchodilator, detailed human pharmacokinetic data for this compound is largely unavailable in the public domain.[3] Its primary utility remains as a laboratory research tool rather than a clinical therapeutic.

Drug-Drug Interactions

The potent and selective inhibition of CYP1A2 by this compound is the mechanistic basis for significant drug-drug interactions (DDIs). Co-administration of this compound with drugs that are primarily metabolized by CYP1A2 can lead to decreased clearance and elevated plasma concentrations of those drugs, potentially increasing the risk of toxicity.[3] For example, this compound administration has been shown to inhibit the oxidation of caffeine, a well-known CYP1A2 substrate.[1][2][13]

Experimental Protocols

The following are representative protocols for utilizing this compound to study CYP1A2 activity, synthesized from published methodologies.[1][7][8][14]

Protocol: Determination of IC₅₀ for CYP1A2 Inhibition

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP1A2 activity in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound stock solution (e.g., in DMSO)

-

Phenacetin (probe substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for analytical quantification)

-

HPLC-MS/MS or HPLC-UV system

Methodology:

-

Prepare Microsomal Mixture: On ice, prepare a reaction mixture containing HLM (e.g., 0.1-0.2 mg/mL protein) and phenacetin (at a concentration near its Km, e.g., 20-50 µM) in potassium phosphate buffer.

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO only).

-

Incubation: Add the different concentrations of this compound or vehicle to the microsomal mixture. Allow a brief pre-incubation of 5-10 minutes at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Reaction Time: Incubate for a fixed time (e.g., 10-15 minutes) at 37°C in a shaking water bath. Ensure the reaction is in the linear range.

-

Quench Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to HPLC vials and analyze for the formation of the metabolite, acetaminophen, using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Characterization of Mechanism-Based Inhibition (Kᵢ and k_inact_)

Objective: To determine the kinetic parameters of irreversible inactivation of CYP1A2 by this compound.

Methodology: This protocol involves a pre-incubation step to allow for inactivation, followed by a dilution and a secondary incubation to measure remaining enzyme activity.

Conclusion

This compound is a well-characterized and indispensable pharmacological tool. Its profile as a potent, selective, and mechanism-based inhibitor of human CYP1A2 is thoroughly established. While its clinical development was halted, its properties have rendered it a gold standard for in vitro phenotyping studies to determine the contribution of CYP1A2 to the metabolism of new chemical entities. For drug development professionals, understanding the pharmacological profile of this compound is crucial for designing robust drug metabolism studies and for accurately predicting and interpreting potential drug-drug interactions involving the CYP1A2 pathway.

References

- 1. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound. | Semantic Scholar [semanticscholar.org]

- 12. selleckchem.com [selleckchem.com]

- 13. usbio.net [usbio.net]

- 14. researchgate.net [researchgate.net]

Furafylline: A Technical Overview of its Chemical Identifiers

For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides the key chemical identifiers for Furafylline, a methylxanthine derivative investigated for its potential as a long-acting bronchodilator.

Core Chemical Identifiers

The standard chemical identifiers for this compound are crucial for database searches, literature reviews, and regulatory submissions. These unique strings encode the molecule's composition and structure, ensuring unambiguous identification across different platforms and datasets.

| Identifier | Value |

| InChIKey | KGQZGCIVHYLPBH-UHFFFAOYSA-N[1] |

| SMILES | CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C[1] |

InChIKey (International Chemical Identifier Key): The InChIKey is a hashed version of the full InChI string, providing a compact and unique identifier that is ideal for database indexing and web searches.

SMILES (Simplified Molecular-Input Line-Entry System): The SMILES string is a line notation for describing the structure of chemical species using short ASCII strings. It is widely used in cheminformatics to represent molecular structures.

Structural and Pathway Visualization

To further elucidate the context of this compound, the following diagrams illustrate its molecular structure and a conceptual workflow for its identification.

Caption: Logical relationship between this compound's molecular formula and its key chemical identifiers.

References

Mechanism-Based Inactivation of Cytochromes P450 by Furafylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furafylline, a methylxanthine derivative, is a potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2).[1][2][3][4] This inactivation is time- and NADPH-dependent, proceeding through the metabolic activation of this compound by CYP1A2 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[4][5][6] Understanding the mechanism of this inactivation is crucial for drug development, as co-administration of drugs metabolized by CYP1A2 with this compound can lead to significant drug-drug interactions.[7] This technical guide provides an in-depth overview of the mechanism of CYP1A2 inactivation by this compound, detailed experimental protocols for its characterization, and a summary of the key kinetic parameters.

The Mechanism of CYP1A2 Inactivation by this compound

The inactivation of CYP1A2 by this compound is a multi-step process that begins with the binding of this compound to the active site of the enzyme. In the presence of NADPH and molecular oxygen, CYP1A2 catalyzes the oxidation of the 8-methyl group of this compound.[8][9] This oxidation is a critical step, as demonstrated by a modest intermolecular isotope effect when the hydrogens of the 8-methyl group are replaced with deuterium.

This initial oxidation does not directly lead to the final product but instead generates a highly reactive two-electron oxidized intermediate.[8][9] This intermediate has been proposed to be a novel imidazomethide. This reactive species can then follow one of two pathways:

-

Inactivation Pathway: The reactive intermediate can covalently bind to a nucleophilic residue in the active site of CYP1A2, forming a stable 1:1 adduct with the protein.[5][8][9] This covalent modification leads to the irreversible loss of the enzyme's catalytic activity.

-

Metabolic Pathway: Alternatively, the reactive intermediate can be quenched by water in the surrounding medium, leading to the formation of the 8'-methyl carbinol metabolite.[8][9]

The efficiency of inactivation is described by the partition ratio, which is the ratio of the number of moles of substrate that are converted to product for every mole of enzyme that is inactivated. For this compound, the partition ratio is low, indicating that it is an efficient inactivator of CYP1A2.[8][9]

Signaling Pathway of this compound-Mediated CYP1A2 Inactivation

References

- 1. Purification, molecular cloning, heterologous expression and characterization of pig CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites | MDPI [mdpi.com]

- 3. Heterologous co-expression of human cytochrome P450 1A2 and polymorphic forms of N-acetyltransferase 2 for studies on aromatic amines in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. Mechanism-based inactivation of human cytochrome P450 1A2 by this compound: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Furafylline in In-Vitro Assays: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furafylline is a potent and selective mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2), an enzyme crucial for the metabolism of numerous drugs and xenobiotics.[1][2] Its high specificity makes it an invaluable tool in in-vitro drug-drug interaction (DDI) studies to determine the contribution of CYP1A2 to the metabolism of investigational drugs.[3] This document provides detailed application notes and protocols for the use of this compound in in-vitro assays to characterize CYP1A2 inhibition.

Mechanism of Action

This compound is a time- and NADPH-dependent inhibitor of CYP1A2.[4] Its inhibitory action involves the metabolic activation of this compound by CYP1A2. The enzyme catalyzes the oxidation of the 8-methyl group of this compound, leading to the formation of a reactive intermediate.[5] This intermediate then covalently binds to the CYP1A2 protein, causing irreversible inactivation of the enzyme.[5] This "suicide inhibition" is a key characteristic of mechanism-based inhibitors.[4]

Signaling Pathway of this compound-Mediated CYP1A2 Inhibition

References

- 1. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP1A2 - Wikipedia [en.wikipedia.org]

- 3. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]

- 4. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Furafylline: Application Notes and Protocols for Effective CYP1A2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing furafylline as a potent and selective mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2). This document summarizes key quantitative data, details experimental protocols, and provides visual workflows to aid in the design and execution of in vitro drug metabolism and drug-drug interaction studies.

Introduction

This compound is a methylxanthine derivative that acts as a highly selective, time- and NADPH-dependent inhibitor of human CYP1A2.[1][2] Its mechanism of action involves being metabolized by CYP1A2 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[3][4][5] This "suicide inhibition" makes this compound an invaluable tool for delineating the role of CYP1A2 in the metabolism of new chemical entities and for predicting potential drug-drug interactions.[1][2] this compound exhibits high selectivity for CYP1A2 with minimal effects on other major CYP isoforms.[1][6]

Quantitative Data for this compound Inhibition of CYP1A2

The effective concentration of this compound for CYP1A2 inhibition can vary depending on the experimental system. The following tables summarize the reported inhibitory constants for this compound against CYP1A2 in various in vitro systems.

Table 1: IC50 Values for this compound against CYP1A2

| Experimental System | Substrate | IC50 Value (µM) | Reference(s) |

| Human Liver Microsomes (HLM) | Phenacetin | 0.48 | [7] |

| Human Liver Microsomes (HLM) | - | 0.07 | [6][8] |

| Human Liver Microsomes (HLM) | Phenacetin | 2.9 | [9] |

| Human Liver Microsomes (HLM) | Ethoxyresorufin | 5.1 | [10] |

| Human Liver Microsomes (HLM) | - | 1.56 | [11] |

| Recombinant Human CYP1A2 | Vivid® EOMCC | 1.6 | [12] |

| Rat Liver Microsomes (RLM) | Phenacetin | 20.80 | [7] |

Table 2: Mechanism-Based Inactivation Parameters for this compound

| Experimental System | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |

| Human Liver Microsomes (HLM) | 3 | 0.27 | [1] |

| Human Liver Microsomes (HLM) | 23 | 0.87 | [2][13] |

Experimental Protocols

General Protocol for Determining the IC50 of this compound against CYP1A2 in Human Liver Microsomes

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP1A2-mediated metabolism.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

CYP1A2 probe substrate (e.g., Phenacetin)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[14]

-

Prepare a stock solution of the CYP1A2 probe substrate.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

-

Pre-incubation:

-

In a microcentrifuge tube, combine HLM, potassium phosphate buffer, and a range of this compound concentrations.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for mechanism-based inactivation.[1]

-

-

Initiate Metabolic Reaction:

-

Add the CYP1A2 probe substrate to the pre-incubation mixture to start the reaction.

-

Incubate at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Terminate Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP1A2 activity for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

-

Protocol for Assessing Mechanism-Based Inactivation (Kᵢ and kᵢₙₐ꜀ₜ)

To characterize this compound as a mechanism-based inhibitor, a more detailed kinetic experiment is required to determine the inactivation parameters, Kᵢ and kᵢₙₐ꜀ₜ.

Procedure:

-

Follow the pre-incubation steps as described in the IC50 protocol, but vary both the concentration of this compound and the pre-incubation time.

-

At each pre-incubation time point for each this compound concentration, initiate the metabolic reaction with the probe substrate.

-

Terminate the reaction after a short, fixed incubation time.

-

Analyze metabolite formation.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of this line represents the observed inactivation rate constant (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the corresponding this compound concentrations.

-

Determine kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation) by fitting the data to the Michaelis-Menten equation for enzyme inactivation.

Visual Representations

Mechanism of this compound-Mediated CYP1A2 Inhibition

Caption: Mechanism of this compound-mediated CYP1A2 inactivation.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a robust and selective tool for investigating CYP1A2-mediated metabolism. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and drug development. Careful consideration of the experimental conditions, particularly pre-incubation, is crucial for obtaining accurate and reproducible results when using this mechanism-based inhibitor.

References

- 1. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism-based inactivation of human cytochrome P450 1A2 by this compound: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound. | Semantic Scholar [semanticscholar.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for the Use of Furafylline in Human Liver Microsome Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furafylline, a methylxanthine derivative, is a potent and highly selective mechanism-based inhibitor of human Cytochrome P450 1A2 (CYP1A2).[1][2][3] Its specificity makes it an invaluable tool in drug metabolism studies to elucidate the role of CYP1A2 in the biotransformation of xenobiotics.[4] These application notes provide detailed protocols for utilizing this compound in human liver microsome (HLM) studies to characterize CYP1A2-mediated metabolism and assess potential drug-drug interactions.

This compound inactivates CYP1A2 in a time- and NADPH-dependent manner.[5] The inhibition is irreversible as this compound is converted by CYP1A2 into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[6][7] This mechanism-based inhibition is also referred to as suicide inhibition.[5]

Data Presentation: In Vitro Inhibition Parameters of this compound against Human CYP1A2

The following tables summarize key quantitative data for the inhibition of CYP1A2 by this compound in human liver microsomes. These values are essential for designing and interpreting in vitro studies.

| Parameter | Reported Value(s) | Reference(s) |

| IC50 (Half Maximal Inhibitory Concentration) | 0.07 µM, ~0.31 µM | [2][3][8] |

| Ki (Inhibitor Constant) | 3 µM, 23 µM | [1][5] |

| kinact (Maximal Rate of Inactivation) | 0.27 min⁻¹, 0.87 min⁻¹ | [1][5] |

| Partition Ratio | ~3-6 | [1] |

Note: The variability in these values can be attributed to differences in experimental conditions such as microsomal protein concentration, substrate used, and incubation time.

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP1A2 Inhibition in Human Liver Microsomes

This protocol outlines the procedure to determine the concentration of this compound required to inhibit 50% of CYP1A2 activity in HLM.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

CYP1A2 probe substrate (e.g., Phenacetin, Caffeine)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable quenching solvent

-

LC-MS/MS for analysis

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare a stock solution of the CYP1A2 probe substrate.

-

Prepare the NADPH regenerating system.

-

-

Incubation Setup:

-

On ice, prepare incubation tubes containing HLM (final concentration 0.25-0.5 mg/mL) and a range of this compound concentrations (e.g., 0.01 µM to 10 µM) in potassium phosphate buffer. Include a vehicle control (no this compound).

-

Pre-warm the incubation mixtures at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add the CYP1A2 probe substrate to the incubation mixtures.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Terminate the Reaction:

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Time-Dependent Inhibition (TDI) Assay for this compound with Human Liver Microsomes

This protocol is designed to characterize the time-dependent and NADPH-dependent inactivation of CYP1A2 by this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Pre-incubation:

-

Prepare two sets of incubation tubes. In the first set (test), include HLM (0.5 mg/mL), this compound at various concentrations, and potassium phosphate buffer. In the second set (control), omit the NADPH regenerating system.

-

Pre-warm the mixtures at 37°C for 5 minutes.

-

Initiate the pre-incubation by adding the NADPH regenerating system to the test set.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots from the pre-incubation mixtures.

-

-

Definitive Incubation:

-

Dilute the aliquots from the pre-incubation into a second set of tubes containing the CYP1A2 probe substrate and the NADPH regenerating system. The dilution step is crucial to minimize the effect of any remaining this compound as a competitive inhibitor.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Analysis:

-

Terminate the reaction and process the samples as described in Protocol 1.

-

Analyze for metabolite formation.

-

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The slope of this plot represents the observed inactivation rate constant (kobs).

-

Plot kobs against the this compound concentration to determine the kinact and Ki from the resulting hyperbola.

-

Visualizations

Mechanism of CYP1A2 Inactivation by this compound

Caption: Mechanism of time-dependent inactivation of CYP1A2 by this compound.

Experimental Workflow for CYP1A2 IC50 Determination

Caption: Workflow for determining the IC50 of this compound for CYP1A2 inhibition.

References

- 1. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CYP1A2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism-based inactivation of human cytochrome P450 1A2 by this compound: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Furafylline: A Potent Tool for Investigating CYP1A2-Mediated Drug Metabolism

Application Notes and Protocols for Researchers in Drug Development

Introduction

Furafylline is a highly potent and selective mechanism-based inhibitor of Cytochrome P450 1A2 (CYP1A2), a key enzyme in the metabolism of numerous drugs and xenobiotics. Its specificity and irreversible mode of action make it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of CYP1A2 in drug clearance, metabolic activation of pro-drugs, and drug-drug interactions. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in drug metabolism research.

This compound's inhibitory action is time- and NADPH-dependent, consistent with its classification as a suicide substrate.[1] The molecule itself is not the ultimate inhibitor. Instead, CYP1A2 metabolizes this compound, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.[2] This mechanism-based inhibition is highly specific for CYP1A2, with minimal effects on other major CYP isoforms, ensuring targeted investigation of CYP1A2 pathways.[1][3][4]

Data Presentation

The inhibitory potency of this compound against CYP1A2 can be quantified by several parameters, including the half-maximal inhibitory concentration (IC50), the inactivation constant (Ki), and the maximal rate of inactivation (kinact). The values for these parameters can vary depending on the experimental conditions, such as the specific substrate used and the incubation time.

Table 1: In Vitro Inhibition of Human CYP1A2 by this compound

| Parameter | Value | Substrate | Source |

| IC50 | 0.07 µM | Phenacetin | [3] |

| IC50 (0 min pre-incubation) | 10.1 µM | Phenacetin | [5] |

| IC50 (30 min pre-incubation with NADPH) | 0.586 µM | Phenacetin | [5] |

| IC50 | 2.0 µM | Phenacetin | [6] |

| IC50 | 2.9 µM | Phenacetin (in cocktail) | [6] |

| Ki | 3 µM | Not Specified | [1] |

| Ki | 23 µM | Not Specified | [7] |

| kinact | 0.27 min⁻¹ | Not Specified | [1] |

| kinact | 0.87 min⁻¹ | Not Specified | [7] |

Table 2: Selectivity of this compound Against Other Human CYP450 Isoforms

| CYP Isoform | Inhibition | Source |

| CYP1A1 | No significant inhibition | [1][3] |

| CYP2A6 | No significant inhibition | [1] |

| CYP2B6 | No significant inhibition | [1] |

| CYP2C8 | No significant inhibition | [1] |

| CYP2C9 | No significant inhibition | [1] |

| CYP2C19 | No significant inhibition | [1] |

| CYP2D6 | No significant inhibition | [1][3] |

| CYP2E1 | No significant inhibition | [1] |

| CYP3A4/5 | No significant inhibition | [1] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP1A2 Inhibition in Human Liver Microsomes

This protocol describes a standard method to determine the concentration of this compound that inhibits 50% of CYP1A2 activity using the probe substrate phenacetin.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

Phenacetin (CYP1A2 substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable quenching solvent)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Prepare Working Solutions: Serially dilute the this compound stock solution in the incubation buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Incubation Mixture Preparation: In a 96-well plate, combine the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

-

This compound working solution or vehicle control (for 100% activity)

-

-

Pre-incubation (optional but recommended for time-dependent inhibitors): Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.

-

Initiate the Reaction: Add the NADPH regenerating system to all wells to start the metabolic reaction.

-

Add Substrate: Immediately add phenacetin (at a concentration close to its Km for CYP1A2, typically 10-50 µM) to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite (acetaminophen from phenacetin) using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: IC50 Shift Assay to Confirm Time-Dependent Inhibition of CYP1A2 by this compound

This assay is designed to differentiate between reversible and time-dependent inhibition by comparing IC50 values with and without a pre-incubation step in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation with NADPH is indicative of time-dependent inhibition.[5]

Procedure:

-

Follow steps 1 and 2 from Protocol 1 to prepare this compound working solutions.

-

Set up three incubation conditions:

-

Condition A (0-minute pre-incubation): Add HLM, buffer, NADPH regenerating system, and this compound/vehicle to the wells. Immediately add the substrate (phenacetin) to initiate the reaction.

-

Condition B (30-minute pre-incubation without NADPH): Pre-incubate HLM, buffer, and this compound/vehicle for 30 minutes at 37°C. Then, add the NADPH regenerating system and substrate to start the reaction.

-

Condition C (30-minute pre-incubation with NADPH): Pre-incubate HLM, buffer, NADPH regenerating system, and this compound/vehicle for 30 minutes at 37°C. Then, add the substrate to initiate the reaction.

-

-

Proceed with incubation, reaction termination, sample processing, and analysis as described in Protocol 1 (steps 7-10).

-

Data Analysis: Determine the IC50 value for each condition as described in Protocol 1. A significant shift (decrease) in the IC50 value for Condition C compared to Conditions A and B confirms time-dependent inhibition. An IC50 shift of ≥ 1.5 is often considered significant.[8]

Protocol 3: Determination of kinact and Ki for this compound

This protocol outlines the determination of the kinetic parameters of time-dependent inhibition.

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing HLM, buffer, and a range of this compound concentrations.

-

Initiate Inactivation: Start the inactivation by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the incubation mixture and dilute them into a secondary incubation mixture containing a high concentration of the probe substrate (phenacetin, typically 5-10 times the Km) and the NADPH regenerating system. This dilution effectively stops the inactivation process by reducing the concentration of this compound.

-

Measure Residual Activity: Incubate the secondary reaction mixtures for a short, fixed period and then terminate the reaction.

-

Analysis: Quantify the metabolite formation using LC-MS/MS.

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

-

Plot the kobs values against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine the kinact (Vmax of the plot) and Ki (Km of the plot).

-

Mandatory Visualizations

Caption: Workflow for an IC50 shift assay to determine time-dependent inhibition.

Caption: Mechanism of time-dependent inhibition of CYP1A2 by this compound.

References

- 1. Characterization of the inhibition of P4501A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xenotech.com [xenotech.com]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 6. ClinPGx [clinpgx.org]

- 7. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

Application Note: HPLC Analysis of Furafylline and its Metabolites in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Furafylline and its primary metabolite, 8'-methyl carbinol, in biological matrices such as plasma and serum. This compound, a xanthine derivative, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP1A2. Its metabolism is primarily mediated by this enzyme through oxidation of the 8-methyl group to form 8'-methyl carbinol.[1][2] The presented HPLC method utilizes a reversed-phase C18 column with UV detection, offering excellent selectivity and sensitivity for pharmacokinetic and drug metabolism studies. This document provides comprehensive protocols for sample preparation and HPLC analysis, along with expected quantitative data and illustrative diagrams of the metabolic pathway and experimental workflow.

Introduction

This compound is a methylxanthine derivative that has been investigated for its potent and selective inhibitory effects on cytochrome P450 1A2 (CYP1A2).[3] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for drug development and for assessing potential drug-drug interactions. The primary metabolic pathway of this compound involves the CYP1A2-mediated oxidation of its 8-methyl group, resulting in the formation of 8'-methyl carbinol.[1][2]

This application note provides a detailed HPLC method analogous to those developed for similar xanthine derivatives, such as theophylline, which is also primarily metabolized by CYP1A2.[4][5][6] The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantitative determination of this compound and its major metabolite in biological samples.

Metabolic Pathway of this compound

This compound undergoes metabolism in the liver, primarily catalyzed by the CYP1A2 enzyme. The key metabolic transformation is the hydroxylation of the 8-methyl group, leading to the formation of 8'-methyl carbinol.[1][2]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolite from plasma or serum samples.

-

To 200 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Theophylline at 250 µg/mL).

-

Add 760 µL of a precipitating agent, such as 2% zinc sulfate solution or acetonitrile, to the sample.[5]

-

Vortex the mixture for 1.5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

HPLC Analysis

The following HPLC conditions are recommended for the separation and quantification of this compound and 8'-methyl carbinol.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.05 M ammonium acetate buffer (pH 5.0) |

| (Isocratic or gradient elution may be optimized) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 275 nm |

Note: The optimal mobile phase composition and gradient may require method development and validation for specific applications.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

Data Presentation

The quantitative performance of the HPLC method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table provides expected performance characteristics based on methods for similar xanthine derivatives.[7]

Table 2: Expected Quantitative Data for this compound and 8'-methyl carbinol

| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 5 - 7 | 0.1 - 25 | ~0.03 | ~0.1 |

| 8'-methyl carbinol | 3 - 5 | 0.1 - 25 | ~0.03 | ~0.1 |

| Internal Standard | 8 - 10 | - | - | - |

Note: These values are estimates and should be determined experimentally during method validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound and its primary metabolite, 8'-methyl carbinol, in biological matrices. The detailed protocols for sample preparation and HPLC analysis, along with the expected performance data, offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug metabolism. The provided diagrams for the metabolic pathway and experimental workflow serve as clear visual aids for understanding the key processes involved in the analysis. This method is well-suited for supporting pharmacokinetic studies and investigating the role of CYP1A2 in drug metabolism.

References

- 1. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and clinical application of high performance liquid chromatography for the simultaneous determination of plasma levels of theophylline and its metabolites without interference from caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ClinPGx [clinpgx.org]

- 7. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Furafylline as a Selective Probe for CYP1A2-Mediated Metabolism

Introduction

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily expressed in the human liver, contributing to the metabolism of approximately 10% of clinically used drugs, as well as procarcinogens and endogenous compounds.[1] Given its role in drug clearance and bioactivation, accurately characterizing the involvement of CYP1A2 in a new chemical entity's metabolism is a cornerstone of preclinical drug development. Furafylline is a potent and selective mechanism-based inhibitor of CYP1A2, making it an invaluable in vitro tool for identifying CYP1A2 substrates and predicting potential drug-drug interactions (DDIs).[2][3][4]

Mechanism of Action

This compound is a classic example of a mechanism-based inhibitor, also known as a "suicide inhibitor".[4][5] Its inhibitory action is not immediate but requires catalytic activation by the CYP1A2 enzyme itself. The process is both time- and NADPH-dependent.[3][5] CYP1A2 oxidizes the 8-methyl group of this compound, which leads to the formation of a reactive intermediate.[6][7] This intermediate then covalently binds to an amino acid residue within the active site of the enzyme, forming an irreversible adduct.[6][7][8] This covalent modification leads to a permanent and non-recoverable loss of enzyme activity.[2][3] The efficiency of this inactivation is high, with a low partition ratio (the number of metabolic turnovers per inactivation event) of approximately 3-8.[2][3][6][7][8]

One of the key advantages of this compound is its high selectivity for CYP1A2 over other major CYP isoforms, including the closely related CYP1A1.[1][5] This specificity allows researchers to definitively implicate CYP1A2 in a specific metabolic pathway.

Quantitative Data Summary

The inhibitory potency of this compound against CYP1A2 has been characterized by several kinetic parameters. The values can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and the specific probe substrate used.

Table 1: IC₅₀ Values for this compound Inhibition of CYP1A2

| IC₅₀ Value (µM) | Experimental System | Probe Substrate | Reference |

|---|---|---|---|

| 1.6 | Recombinant human CYP1A2 | Vivid® EOMCC | [9] |

| 5.1 | Human Liver Microsomes | Ethoxyresorufin | [10] |

| 6 | Human Liver Microsomes | Ethoxyresorufin | [11][12] |

| 0.48 | Human Liver Microsomes | Phenacetin | [13] |

| 20.80 | Rat Liver Microsomes | Phenacetin |[13] |

Table 2: Mechanism-Based Inactivation Parameters for this compound

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| Kᵢ (inactivation) | 3 µM | Human Liver Microsomes | [5] |

| Kᵢ (inactivation) | 23 µM | Human Liver Microsomes | [2][3] |

| kᵢₙₐ꜀ₜ | 0.27 min⁻¹ | Human Liver Microsomes | [5] |

| kᵢₙₐ꜀ₜ | 0.87 min⁻¹ | Human Liver Microsomes | [2][3] |

| Partition Ratio | ~3-6 | Human Liver Microsomes | [2][3] |

| Partition Ratio | 5.0 - 7.6 | Recombinant human CYP1A2 |[6][7][8] |

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ (Direct Inhibition)

This protocol is designed to determine the concentration of this compound that causes 50% inhibition of CYP1A2 activity without a pre-incubation step.

1. Materials and Reagents:

-

Human Liver Microsomes (HLMs) or recombinant human CYP1A2

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

CYP1A2 Probe Substrate (e.g., Phenacetin, Ethoxyresorufin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Stop Solution (e.g., Acetonitrile with internal standard for LC-MS/MS; Acetonitrile for fluorescence)

-

96-well microtiter plates

2. Experimental Procedure:

-

Prepare a stock solution of this compound and create a series of dilutions to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add the phosphate buffer.

-

Add the microsomal protein (e.g., final concentration of 0.1-0.5 mg/mL) or recombinant enzyme.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding the CYP1A2 probe substrate (at a concentration near its Kₘ value, e.g., 50 µM phenacetin) and the NADPH regenerating system.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding a cold stop solution.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant for analysis.

3. Analysis:

-

Analyze the formation of the metabolite (e.g., paracetamol from phenacetin via LC-MS/MS; resorufin from ethoxyresorufin via fluorescence).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Characterizing Mechanism-Based Inhibition (MBI) of CYP1A2

This protocol is essential for confirming the time-dependent nature of this compound's inhibition. It involves a pre-incubation of this compound with the enzyme and NADPH prior to the addition of the probe substrate.

1. Materials and Reagents:

-

Same as Protocol 1.

2. Experimental Procedure:

-

Pre-incubation Phase:

-

In a 96-well plate, combine the phosphate buffer, human liver microsomes (e.g., 0.5-1.0 mg/mL), and various concentrations of this compound (or vehicle control).

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate at 37°C for a set period (e.g., 10-30 minutes) to allow for the mechanism-based inactivation to occur.[5] A time-course experiment (0, 5, 10, 20, 30 min) is often performed to characterize the rate of inactivation (kᵢₙₐ꜀ₜ).

-

-

Substrate Reaction Phase:

-

Following the pre-incubation, add the CYP1A2 probe substrate (e.g., phenacetin) to all wells to initiate the measurement of remaining enzyme activity. The substrate should be at a high concentration (e.g., 5-10 times the Kₘ) to minimize competitive inhibition.

-

Incubate for a short period (e.g., 5-10 minutes) that is known to be in the linear range of product formation.

-

-

Termination and Analysis:

-

Terminate the reaction by adding a cold stop solution.

-

Process the samples (centrifugation) and analyze the supernatant for metabolite formation as described in Protocol 1.

-

3. Data Analysis:

-

The remaining CYP1A2 activity is plotted against the pre-incubation time for each this compound concentration.

-

The data are then used to calculate the kinetic parameters of inactivation, Kᵢ and kᵢₙₐ꜀ₜ. This analysis reveals the potency and maximal rate of the time-dependent inhibition, providing a comprehensive profile of the drug-drug interaction potential.

References